2-Amino-2-(2-bromophenyl)ethanol
Overview
Description
2-Amino-2-(2-bromophenyl)ethanol is a chemical compound with the formula C8H10BrNO . It is a derivative of phenethyl alcohol . The molecule is bifunctional, containing both a primary amine and a primary alcohol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H10BrNO . The InChI code for this compound is 1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 . The molecular weight of this compound is 216.08g/mol .Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 75-78 ℃ and a boiling point of 271-272 ℃ . It is partially soluble in water and soluble in organic solvents such as ether and alcohol .Scientific Research Applications
Enzymatic Resolution in Synthesis
2-Amino-2-(2-bromophenyl)ethanol has been utilized in the enzymatic resolution of related compounds. For instance, Conde et al. (1998) achieved the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol using lipase-catalyzed processes, highlighting its role as an intermediate in the synthesis of adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Receptor Differentiation Studies
In receptor differentiation studies, Lands et al. (1967) modified the structure of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, a compound closely related to this compound, to observe changes in sympathomimetic activity. This led to the division of β-receptor populations into β-1 and β-2 types (Lands, Ludueña, & Buzzo, 1967).
Copper-Catalyzed Direct Amination
Zhao et al. (2010) developed a copper-catalyzed direct amination of ortho-functionalized haloarenes, including 2-bromophenyl derivatives, using sodium azide in ethanol. This process led to the synthesis of ortho-functionalized aromatic amines (Zhao, Fu, & Qiao, 2010).
Isoquinoline Syntheses
Kametani et al. (1970) explored the use of derivatives of 2-amino-(3-hydroxyphenyl) ethanol, similar to this compound, in the synthesis of heterocyclic compounds, particularly isoquinolines (Kametani, Satoh, Agui, Ueki, Kigasawa, Hiiragi, Ishimaru, & Horie, 1970).
Synthesis of HIV-1 Inhibitors
In the field of medicinal chemistry, Kauffman et al. (2000) reported the synthesis of a beta-amino alcohol used as a chiral moderator in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, showcasing the potential biomedical applications of similar compounds (Kauffman, Harris, Dorow, Stone, Parsons, Pesti, Magnus, Fortunak, Confalone, & Nugent, 2000).
Synthesis of Cardiovascular Drugs
A study by Zhang Wei-xing (2013) focused on the synthesis process of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, which is structurally related to this compound. This underscores its importance in pharmaceutical synthesis (Zhang Wei-xing, 2013).
Morpholine Synthesis
Leathen et al. (2009) described a synthesis method for substituted morpholines from enantiomerically pure amino alcohols, a category that includes this compound. This method is significant in the production of various morpholine derivatives (Leathen, Rosen, & Wolfe, 2009).
Safety and Hazards
The safety data sheet for a similar compound, ®-2-Amino-2-(2-bromophenyl)ethanol, indicates that it is hazardous. It has a GHS05 pictogram, a signal word of “Danger”, and hazard statements including H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from similar compounds that it likely interacts with its targets, leading to changes at the molecular level . The compound may bind to its target receptors, altering their function and triggering a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been shown to impact a wide range of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular levels .
properties
IUPAC Name |
2-amino-2-(2-bromophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSFGKBTMASDCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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